molecular formula C26H20N2O5 B12159856 N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B12159856
M. Wt: 440.4 g/mol
InChI Key: ACIUNDICORWNQS-UHFFFAOYSA-N
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Description

This compound integrates three key structural motifs:

  • Indole core: The 1H-indol-4-yl group provides a planar aromatic system capable of π-π stacking and hydrogen bonding interactions.
  • Phenoxy linker: A flexible ether bridge connects the indole and coumarin moieties, influencing solubility and spatial orientation.
  • Coumarin moiety: The 8-methoxy-2-oxo-2H-chromen-3-yl group is a heterocyclic system with electron-rich regions, often associated with fluorescence and bioactivity .

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C26H20N2O5/c1-31-23-7-2-4-17-14-20(26(30)33-25(17)23)16-8-10-18(11-9-16)32-15-24(29)28-22-6-3-5-21-19(22)12-13-27-21/h2-14,27H,15H2,1H3,(H,28,29)

InChI Key

ACIUNDICORWNQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC5=C4C=CN5

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound, drawing from various research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the indole and chromen moieties. The compound's structure is characterized by an indole ring linked to a phenoxyacetamide group, which is further substituted with a methoxy-chromen moiety.

2.1 Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that several derivatives displayed activity against both Gram-positive and Gram-negative bacterial strains. The presence of specific functional groups, such as methoxy and phenyl substituents, was correlated with enhanced antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
Compound A1020
Compound B515
This compound712

2.2 Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against colon and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon Cancer)25Apoptosis induction
A431 (Skin Cancer)30Cell cycle arrest

3. Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins associated with bacterial resistance and cancer progression. These studies suggest that the compound binds effectively to active sites of relevant enzymes and receptors, which may explain its biological activity.

Key Findings from Docking Studies

  • Binding Affinity : The compound exhibited strong binding affinities towards targets involved in bacterial cell wall synthesis.
  • Hydrophobic Interactions : Significant hydrophobic interactions were noted, enhancing stability within the binding site.
  • Hydrogen Bonds : The formation of hydrogen bonds with key amino acid residues was crucial for its activity against targeted proteins.

4. Conclusion

This compound demonstrates notable biological activities, particularly in antibacterial and anticancer domains. Its synthesis leads to compounds with diverse functionalities that can be optimized for enhanced efficacy through structural modifications. Ongoing research into its mechanisms of action and potential therapeutic applications continues to be essential for advancing its use in clinical settings.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Physicochemical Properties
Compound Name / ID (Evidence) Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Notable Properties
Target Compound Indole-phenoxy-coumarin acetamide 8-methoxy-2-oxo-coumarin, indol-4-yl Not reported Not reported Combines indole and coumarin scaffolds
N-(3-Chloro-4-fluorophenyl) acetamide (10j, ) Indole-acetamide 3-Chloro-4-fluorophenyl, 5-methoxy-indole 192–194 8 Anticancer (Bcl-2/Mcl-1 inhibition)
N-(4-Methoxybenzyl)-2-oxoacetamide () Indole-acetamide 4-Methoxybenzyl Not reported Not reported Spectral data confirmed (NMR, HRMS)
2-Methylpropanoic acid derivatives (19p-s, ) Phenoxyacetamide Biphenyl, cyano, diethylamino, methoxy 51–64% yield range Variable Radiosensitizers; substituent-dependent activity
Coumarin-thiazole amides () Coumarin-thiazole-acetamide 8-methoxy-coumarin, thiazole Not reported High Synthesized under solvent-free conditions
Key Observations:
  • Indole vs. Coumarin Positioning: The target compound uniquely links indole and coumarin via a phenoxy bridge, whereas analogs like 10j () and coumarin-thiazole derivatives () prioritize indole or coumarin as terminal groups.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 10l, ) lower yields (14%) compared to electron-donating groups (e.g., methoxy in 19s, ), likely due to steric and electronic effects during synthesis.
  • Bioactivity Trends: Indole-acetamides (e.g., 10j) show anticancer activity, while phenoxyacetamides (e.g., 19p-s) act as radiosensitizers, indicating scaffold-dependent pharmacological profiles .
Key Observations:
  • Coumarin Synthesis : highlights solvent-free methods for coumarin-thiazole derivatives, improving sustainability .
  • Crystallography : SHELX software () is widely used for structural validation, ensuring accuracy in reported melting points and geometries .

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